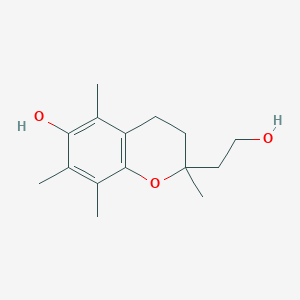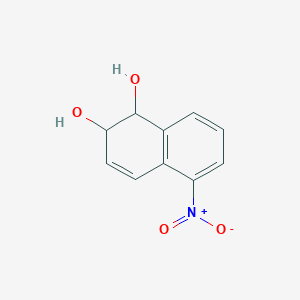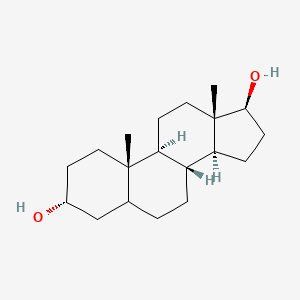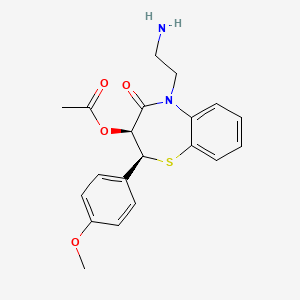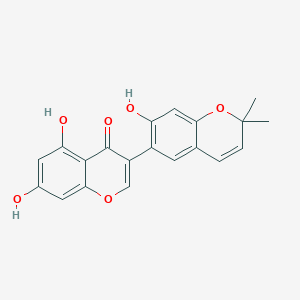![molecular formula C31H45NO10 B1245002 2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid is a natural product found in Trichoderma viride with data available.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study explored the antimicrobial and antioxidant activities of coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl) propionic acid and their mixed ligand complexes. The compounds showed significant antioxidant capacity and antimicrobial activities, suggesting potential applications in these fields (Aiyelabola, Akinkunmi, & Akinade, 2020).
Amino Acid Biosynthesis
Another study focused on amino acid biosynthesis, noting that mixed rumen microorganisms incorporated labelled compounds into amino acids. This research provides insight into amino acid biosynthesis processes, which could have implications for various scientific and industrial applications (Sauer, Erfle, & Mahadevan, 1975).
Metal-Organic Frameworks (MOFs) Construction
The construction of novel metal-organic frameworks (MOFs) using derivatives, including 2-amino-3-(4-aminophenyl)-propionic acid, was investigated. These MOFs have potential applications in various fields due to their unique properties, such as chirality induction and potential as NLO materials (Xie et al., 2007).
Synthesis of Sugar Amino Acids
Research on the synthesis of new sugar amino acids using chiral building blocks derived from cellulose highlighted potential applications in peptidomimetics and the creation of conformationally restricted structures (Defant et al., 2011).
Corrosion Inhibition
A study on corrosion inhibitors for steel in hydrochloric acid found that certain compounds, including 2-amino-N-octadecyl-3-(4-hydroxyphenyl) propionamide, could be effective in reducing corrosion, suggesting applications in the petroleum industry (Yadav, Kumar, & Sharma, 2014).
Bionanocomposites Development
Research on the use of 3-(4-Hydroxyphenyl)propionic acid in the development of bionanocomposites with layered double hydroxides showed these materials have high thermal stability and mechanical reinforcement. This has implications for various applications, including potentially biodegradable materials (Totaro et al., 2017).
Synthesis of Lysophospholipid Analogs
A method for synthesizing lysophospholipid analogs, using 2-amino-3-phosphocholine-glycerinic-acid-alkylester and related compounds, was described. This could have applications in creating new phospholipid analogs for various purposes (Deigner & Fyrnys, 1992).
Labeling of Norepinephrine Precursor Amino Acids
The efficient labeling of L-DOPS, a norepinephrine precursor amino acid, for use in metabolic studies, was achieved. This research aids in understanding norepinephrine metabolism and related processes (Kurosawa & Nishioka, 1996).
properties
Product Name |
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid |
|---|---|
Molecular Formula |
C31H45NO10 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
2-[(E)-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C31H45NO10/c1-2-3-4-7-10-13-23(33)14-11-8-5-6-9-12-15-25(31(42,30(40)41)21-27(35)36)28(37)32-26(29(38)39)20-22-16-18-24(34)19-17-22/h12,15-19,25-26,34,42H,2-11,13-14,20-21H2,1H3,(H,32,37)(H,35,36)(H,38,39)(H,40,41)/b15-12+ |
InChI Key |
QSQIZTATOSQHOO-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCCCCC(=O)CCCCCC/C=C/C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
synonyms |
viridiofungin A viridiofungin A2 viridiofungin A4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



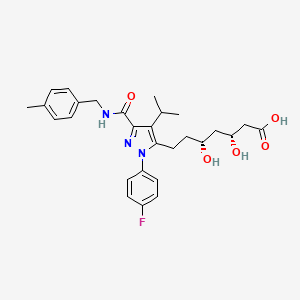

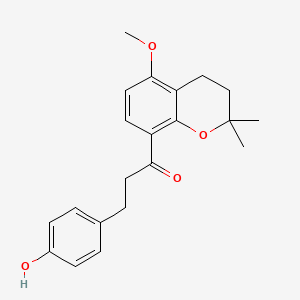
![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)
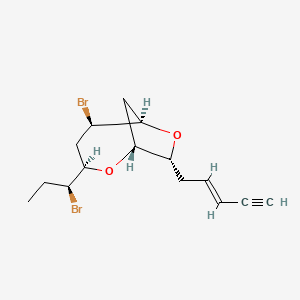
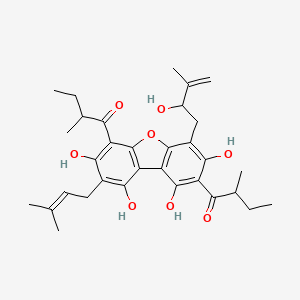
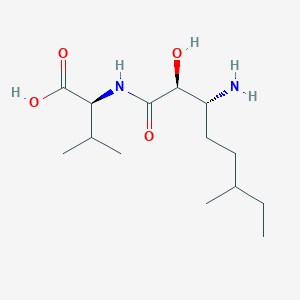
![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)
